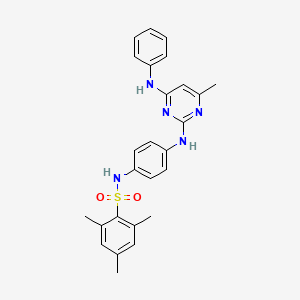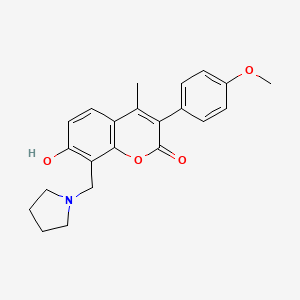![molecular formula C28H32N2O4 B11252152 2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide](/img/structure/B11252152.png)
2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)-N-[(8-METHYL-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE is a complex organic compound that features a unique structure combining an indole moiety with a cyclohexane ring and a benzodioxepin group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)-N-[(8-METHYL-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the indole and benzodioxepin intermediates. The key steps include:
Formation of the Indole Intermediate: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions.
Preparation of the Benzodioxepin Intermediate: This involves the cyclization of appropriate precursors under basic conditions.
Coupling Reaction: The final step involves coupling the indole and benzodioxepin intermediates using a suitable coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)-N-[(8-METHYL-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like m-CPBA (meta-Chloroperoxybenzoic acid).
Reduction: The carbonyl group in the cyclohexane ring can be reduced using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base like NaH (Sodium hydride).
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)-N-[(8-METHYL-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structure and potential biological activity.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action.
Mechanism of Action
The mechanism of action of 2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)-N-[(8-METHYL-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The benzodioxepin group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Indol-3-yl)cyclohexanone: Shares the indole and cyclohexane moieties but lacks the benzodioxepin group.
N-(2-Benzodioxepin-7-ylmethyl)acetamide: Contains the benzodioxepin and acetamide groups but lacks the indole moiety.
Uniqueness
2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)-N-[(8-METHYL-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE is unique due to its combination of the indole, cyclohexane, and benzodioxepin groups, which may confer distinct biological and chemical properties not found in similar compounds.
Properties
Molecular Formula |
C28H32N2O4 |
|---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
2-[3-(cyclohexanecarbonyl)indol-1-yl]-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide |
InChI |
InChI=1S/C28H32N2O4/c1-19-14-25-26(34-13-7-12-33-25)15-21(19)16-29-27(31)18-30-17-23(22-10-5-6-11-24(22)30)28(32)20-8-3-2-4-9-20/h5-6,10-11,14-15,17,20H,2-4,7-9,12-13,16,18H2,1H3,(H,29,31) |
InChI Key |
XSCQECJNYSJTBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1CNC(=O)CN3C=C(C4=CC=CC=C43)C(=O)C5CCCCC5)OCCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-methoxyphenyl)sulfonyl]-7-methyl-N-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11252076.png)
![3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B11252080.png)



![2-Methoxy-N-(4-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide](/img/structure/B11252108.png)
![N-(4-methylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11252117.png)
![2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11252132.png)
![N-{2-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]propan-2-yl}-3,4-dimethoxyaniline](/img/structure/B11252145.png)
![6-[4-(4-nitrobenzoyl)piperazin-1-yl]-N-phenylpyridazin-3-amine](/img/structure/B11252165.png)


![3,4-Dimethoxy-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide](/img/structure/B11252189.png)
